Chromium trioxide

Catalog No.
S581223
CAS No.
1333-82-0
M.F
CrO3
M. Wt
99.994 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium trioxide

CAS Number

1333-82-0

Product Name

Chromium trioxide

IUPAC Name

trioxochromium

Molecular Formula

CrO3

Molecular Weight

99.994 g/mol

InChI

InChI=1S/Cr.3O

InChI Key

WGLPBDUCMAPZCE-UHFFFAOYSA-N

SMILES

O=[Cr](=O)=O

solubility

Very soluble (NTP, 1992)
In water, 169 g/100 g water at 25 °C
In water, 1667 g/L (EU Method A.6 (Water Solubility))
In water, 167.299 lb/100 lb water at 70 °F
Soluble in ethyl alcohol, ethyl ether, sulfuric and nitric acids
Soluble in sulfuric acid and organic solvents
Chromium(VI) oxide dissolves in water to form chromic acids; the solubility depends only slightly on temperature. A saturated solution contains 166 g of CrO3 at 20 °C and 199 g of CrO3 at 90 °C per 100 mL of water.
Solubility in water, g/100ml: 61.7 (good)
63%

Synonyms

Chromia; Chromic Anhydride; Chromic Trioxide; Chromium Oxide; Chromium Trioxide; Chromium(VI) Trioxide; Monochromium Trioxide

Canonical SMILES

O=[Cr](=O)=O

The exact mass of the compound Chromium trioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)in water, 169 g/100 g water at 25 °cin water, 1667 g/l (eu method a.6 (water solubility))in water, 167.299 lb/100 lb water at 70 °fsoluble in ethyl alcohol, ethyl ether, sulfuric and nitric acidssoluble in sulfuric acid and organic solventschromium(vi) oxide dissolves in water to form chromic acids; the solubility depends only slightly on temperature. a saturated solution contains 166 g of cro3 at 20 °c and 199 g of cro3 at 90 °c per 100 ml of water.solubility in water, g/100ml: 61.7 (good)63%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Chromium Compounds - Supplementary Records. It belongs to the ontological category of chromium oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Teratogens, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chromium trioxide (CrO3), the anhydrous form of chromic acid, is a highly reactive, deliquescent hexavalent chromium precursor utilized extensively in industrial electroplating, heterogeneous catalyst preparation, and organic synthesis. As a potent oxidizing agent, it distinguishes itself from alkali dichromates through its complete lack of spectator cations (Na+, K+) and its ability to dissolve in or complex with a wide range of anhydrous organic solvents, including pyridine and acetic anhydride[1]. In aqueous systems, it forms chromic acid (H2CrO4), serving as the foundational electrolyte for functional hard chrome plating. For procurement professionals and process chemists, Chromium trioxide represents the most concentrated, versatile source of Cr(VI), offering superior atom economy and formulation flexibility compared to pre-synthesized reagents or stabilized salts [2].

Procurement Fit

Concentrated oxidant 169 g/100 mL solubility permits high-strength chromic acid solutions without additional acid digestion
Non-aqueous protocols Soluble in ether, acetone, acetic acid; enables anhydrous oxidations incompatible with dichromate salts
Jones oxidation Direct primary alcohol → carboxylic acid; avoids two-step aldehyde isolation when acid target is required
Electroplating electrolyte Anhydrous oxide form without counter-cations supports controlled bath chemistry for hard chrome deposits

Substituting Chromium trioxide with common alternatives like potassium dichromate or trivalent chromium salts fundamentally alters process chemistry and material performance. In catalyst manufacturing, the stoichiometric potassium or sodium introduced by dichromate salts acts as a severe poison to solid acid supports (e.g., zeolites), degrading catalytic activity, whereas Chromium trioxide provides an alkali-free chromium source [1]. In organic synthesis, dichromates are largely restricted to aqueous acidic media, preventing their use with water- or acid-sensitive substrates, while Chromium trioxide readily forms anhydrous complexes (e.g., Collins reagent) in organic solvents [2]. Furthermore, in functional electroplating, trivalent chromium alternatives struggle to consistently replicate the 850–1000 HV hardness and unique micro-cracked, oil-retaining morphology achieved by Chromium trioxide-based hexavalent baths without complex post-treatments[3].

Substitution Risk

Solubility gap Aqueous solubility may differ >13-fold compared to K₂Cr₂O₇; sodium and potassium dichromates may not reach equivalent oxidant concentration in solution.
Solvent access Dichromate salts lack organic-solvent solubility; non-aqueous oxidation protocols (Collins, PCC) may require the anhydrous CrO₃ form.
Deposit morphology Counter-cations (Na⁺, K⁺) from dichromate salts may alter electroplating deposit quality. Trivalent chromium alternatives reported higher wear, potentially limiting hard-chrome replacement.

Alkali-Free Purity for Heterogeneous Catalyst Impregnation

For the synthesis of supported chromium catalysts (e.g., Phillips-type polymerization catalysts or modified zeolites), the presence of alkali metals is highly detrimental. Chromium trioxide provides a 100% alkali-free Cr(VI) source, whereas potassium dichromate introduces stoichiometric amounts of potassium (K+)[1]. This alkali contamination neutralizes critical acidic sites on silica or zeolite supports, severely depressing catalytic conversion rates. Consequently, Chromium trioxide is the mandatory precursor for high-performance, alkali-sensitive catalyst frameworks [2].

Evidence DimensionAlkali metal cation contamination
Target Compound Data0% (Alkali-free)
Comparator Or BaselineStoichiometric K+ or Na+ (Potassium/Sodium dichromate)
Quantified DifferenceElimination of support-poisoning spectator ions
ConditionsAqueous or solvent-based impregnation of solid acid/silica supports

Essential for catalyst manufacturers who require pure chromium loading without altering the acidity or performance of the underlying support material.

Aqueous solubility
Head-to-head
13.5× higher solubility than K₂Cr₂O₇; 2.3× higher than Na₂Cr₂O₇
Supports concentrated oxidant solution preparation without extra acid digestion
169 g/100 mL CrO₃ vs ~12.5 g/100 mL K₂Cr₂O₇ at 25 °C

Anhydrous Solvent Compatibility for Custom Reagent Formulation

The solubility profile of Chromium trioxide dictates its selection over dichromate salts in advanced organic synthesis. While potassium dichromate is strictly insoluble in most organic solvents and requires aqueous sulfuric acid, Chromium trioxide reacts with anhydrous pyridine, acetic anhydride, or tert-butanol to form soluble, highly selective oxidation complexes (e.g., Collins reagent, tert-butyl chromate) [1]. This allows for the rapid, selective oxidation of primary alcohols to aldehydes in dichloromethane without the over-oxidation to carboxylic acids typically seen in aqueous dichromate systems [2].

Evidence DimensionSolubility and complexation in anhydrous organics (e.g., pyridine, DCM)
Target Compound DataHighly soluble (forms active complexes)
Comparator Or BaselineInsoluble (Potassium dichromate)
Quantified DifferenceEnables homogeneous anhydrous oxidation
ConditionsReagent preparation in inert organic solvents (e.g., dichloromethane)

Allows process chemists to formulate custom, anhydrous oxidation reagents in-situ, protecting water-sensitive or acid-labile substrates from degradation.

Genetic toxicity spectrum
Model context
CrO₃: no sex-chromosome loss; K₂Cr₂O₇: sex-chromosome loss and non-disjunction at 400 ppm
Mutational endpoint profile may differ between Cr(VI) sources
Drosophila melanogaster assay; both compounds induced recessive lethal mutations

Deposit Hardness and Morphology in Functional Electroplating

In heavy-duty functional electroplating, the choice of chromium precursor directly impacts the mechanical properties of the deposit. Chromic acid baths formulated from Chromium trioxide consistently yield as-plated hardness values of 800 to 1000 HV, alongside a characteristic micro-cracked structure that retains lubricating oils[1]. In contrast, trivalent chromium (Cr3+) deposits often require specific alloying elements or high-temperature post-treatments to approach similar hardness levels, and they lack the inherent micro-cracking necessary for optimal sliding wear resistance in hydraulic applications [2].

Evidence DimensionAs-plated deposit hardness
Target Compound Data800–1000 HV with functional micro-cracking
Comparator Or BaselineOften lower as-plated hardness, requires post-treatment (Trivalent chromium)
Quantified DifferenceSuperior immediate hardness and tribological properties
ConditionsFunctional hard chrome electroplating on steel substrates

Critical for procuring surface finishing chemicals for aerospace, automotive, and heavy machinery components where maximum wear resistance is non-negotiable.

Oxidation selectivity
Method context
Jones reagent → carboxylic acid; PCC → aldehyde (primary alcohols)
Product distribution depends on reagent selection; water drives over-oxidation
Jones: CrO₃/H₂SO₄/acetone; PCC: CrO₃·pyridine·HCl in CH₂Cl₂

Chromium Mass Fraction and Process Atom Economy

For large-scale industrial applications, the active chromium content of the precursor significantly impacts procurement logistics and waste generation. Chromium trioxide (CrO3) boasts a chromium mass fraction of approximately 52.0%. In comparison, potassium dichromate (K2Cr2O7) contains only about 35.3% chromium by weight [1]. Utilizing Chromium trioxide reduces the bulk mass required to achieve target chromium concentrations in plating baths or oxidation reactors by nearly 32%, while simultaneously eliminating the generation of spectator ion (e.g., potassium sulfate) waste [2].

Evidence DimensionActive chromium mass fraction
Target Compound Data~52.0% Cr by weight
Comparator Or Baseline~35.3% Cr by weight (Potassium dichromate)
Quantified Difference16.7% higher absolute chromium content
ConditionsBulk material formulation and stoichiometric calculations

Drives down transportation costs, reduces storage footprint, and minimizes inorganic salt waste in large-scale manufacturing workflows.

Rate enhancement
Reported
20–30% higher oxidation rate in H₂SO₄ vs. HClO₄
Acid medium selection may reduce oxidant loading or reaction time
Barbituric acid oxidation; first-order in [Cr(VI)], ionic strength 2.0 M
Wear performance
Head-to-head
Hexavalent Cr coating: 70–84% wear reduction; trivalent Cr coating: >300% wear increase
Wear performance gap may limit substitution of CrO₃-based electrolytes
Orthopedic bearing simulation; CoCr–CoCr reference
Purity assay range
Supplier data
Industrial ≥99.7%; electroplating 99.8–100.2%; ACS reagent ≥98%
Graded purity levels support specification-matched procurement
Flake morphology may reduce dust exposure vs. fine crystalline powders

Alkali-Free Heterogeneous Catalyst Manufacturing

Directly leveraging its lack of spectator cations, Chromium trioxide is the preferred precursor for impregnating silica, alumina, or zeolite supports to produce high-activity polymerization and oxidation catalysts without poisoning acidic sites [1].

In-Situ Formulation of Anhydrous Oxidation Reagents

Utilizing its unique solubility profile in organics, Chromium trioxide is procured by pharmaceutical and fine chemical manufacturers to generate Collins reagent, Jones reagent, or PCC in-situ, enabling precise, selective oxidations of complex, acid-sensitive molecules[2].

Heavy-Duty Functional Hard Chrome Plating

Relying on its ability to deposit extremely hard (800-1000 HV), micro-cracked layers, Chromium trioxide remains the industrial standard for coating hydraulic cylinders, aerospace landing gear, and automotive engine components requiring exceptional wear and corrosion resistance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hard chrome electroplating
Hexavalent chromium coating wear performance
Volumetric wear endpoint review; trivalent Cr may not meet wear-resistance targets
Jones oxidation to carboxylic acids
Direct primary alcohol → acid conversion
Over-oxidation control; acid medium selection (H₂SO₄ vs. HClO₄)
Non-aqueous oxidation protocols
Organic-solvent-soluble Cr(VI) oxidant
Anhydrous aldehyde formation (Collins reagent); acid-labile substrate compatibility
Oxidative pollutant degradation
High-solubility Cr(VI) oxidant for aqueous waste streams
Rate optimization in acidic medium; post-treatment reduction to Cr(III)

Physical Description

Chromium trioxide, anhydrous appears as a dark purplish red solid. Under prolonged exposure to fire or heat the containers may explode. Highly toxic. A confirmed human carcinogen.
DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
ODOURLESS DARK RED DELIQUESCENT CRYSTALS, FLAKES OR GRANULAR POWDER.
CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4).]

Color/Form

Dark red, bipyramidal prismatic crystals, flakes or granular powder
Brown solid
Flake, ground powder form
Dark-red ... flakes or powder [Note: Often used in an aqueous solution (H2CrO4)]

Boiling Point

482 °F at 760 mm Hg (decomposes) (NTP, 1992)
Approximately 250 °C decomposes
482°F (Decomposes)

Density

2.7 (NTP, 1992)
2.70
2.7 g/cm³
2.70 (CrO3)

Odor

Odorless

Melting Point

385 °F (NTP, 1992)
197 °C
387°F (Decomposes)

GHS Hazard Statements

Aggregated GHS information provided by 582 companies from 33 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (100%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301 (90.38%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (36.25%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (54.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (24.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (90.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (97.25%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340 (99.31%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (99.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (98.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Indicators and Reagents
Formerly treatment for warts & cauterization of hemorrhoids
Medication (vet): Has been used in solution as a topical antiseptic and astringent
A 25 to 100% soln has been applied on a glass rod for the destruction of warts and indolent ulcers, the surrounding tissure being protected with soft paraffin.
A 2 to 5% soln was formerly used in the treatment of Vincent's angina, with the warning that stronger soln were destructive and should not be used.
Chromium(VI) oxide has been used as a cauterizing agent, esp to stop nose bleeds.

Pharmacology

Chromium Trioxide is a dark red to brown colored, crystalline, inorganic compound that emits toxic chromium fumes upon heating. Chromium trioxide is highly corrosive and is a strong oxidizing agent. This substance is mainly used in the production of wood preservatives and organic chemicals, but is also used in metal finishing and chrome plating and as a corrosion inhibitor. Chromium trioxide primarily affects the nose, throat and lungs causing ulcerations, shortness of breath, bronchitis, pneumonia and asthma-like allergy but can also affect the gastrointestinal tract, liver, kidneys and immune system. This substance is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity. (NCI05)

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

Very low (NIOSH, 2016)
Very low

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

USA government specifications for chromium trioxide are as follows: purity, 99.5% minimum; chloride, 0.10% maximum; sulfate, 0.20% maximum; water insoluble materials, 0.10% maximum; particle size, 10% minimum passes through -30 mesh (less than 590 um US sieve).

Other CAS

1333-82-0

Wikipedia

Chromium(VI) oxide

Drug Warnings

Soln of chromium trioxide are corrosive, acting by oxidation, and soln stronger than 5% should not be applied to mucous membranes.

Use Classification

Fire Hazards -> Carcinogens, Teratogens, Reactive - 1st degree

Methods of Manufacturing

Chromium(VI) oxide is made by the reaction of sodium dichromate with sulfuric acid. The reaction can be carried out with solid sodium dichromate or with solutions or suspensions. Both methods are in use industrially. The reaction proceeds rapidly and completely after the components have been mixed, with heat being evolved. Isolation of chromium(VI) oxide from the reaction mixture or purification of the crude product obtained from the aqueous solution is difficult. Quantitative separation of sodium hydrogen sulfate is possible only if the chromium(VI) oxide is melted, but at this temperature the product begins to decompose. The melting process must therefore be controlled very precisely.
Produced commercially by the action of concentrated sulfuric acid on a solution of chromate or dichromate.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Industrial gas manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Wood product manufacturing
Wood treatment chemical
Chromium oxide (CrO3): ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.
/Chromic acid:/ This important acid is known also as chromium trioxide. The technical grade is obtainable from primary producers in an anhydrous form as small dark red flakes containing 99% CrO3. Like all chromates and dichromates, its chromium is in the hexavalent state. It is very soluble and strongly reactive both as an acid and as an oxidizing agent ... .
... Sometimes referred to as chromic acid although true chromic acid cannot be isolated from soln.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Heat sensitive. Storage class (TRGS 510): Strongly oxidizing hazardous materials
Storage recommendations: Store in a cool, dry, well-ventilated location. Separate from combustible materials, halogens, sulfides, metals.

Interactions

Renal structural and functional alterations following an exposure to a heterogeneous chemical mixture (HCM) of phthalic acid di butyl ester, 1, 2-dichlorobenzene, cadmium chloride and chromium trioxide, administered /to rats/ through oral gavage in low doses (1/100 and 1/1000 of LD50 value of individual chemical) for 60 days, followed by withdrawal /until/ 120 days resulted in significant rise in kidney lipid peroxidation and fall in the activities of enzymatic antioxidants. However, withdrawal of HCM treatment restored most of these altered parameters. Degenerative changes in the kidney included proximal convoluted tubules devoid of brush boarder with cytoplasmic blebbing, dissolution and sloughing of nuclei. Cortical glomeruli were also affected with epithelial disintegration, pyknosis of podocyte nuclei and mesengial cell hyperplasia. The morphological alterations recovered fully in the low dose compared to the high dose treatment group.
This study was conducted to investigate the modulating effects of (-)-epigallocatechin-3-gallate (EGCG), quercetin, and rutin on the genotoxic damage induced by Cr(VI) in polychromatic erythrocytes of CD-1 mice. The animals were divided into the following groups: (i) vehicle only; (ii) flavonoids (10 mg/kg EGCG, 100 mg/kg quercetin, 625 mg/kg rutin, or 100-625 mg/kg quercetin-rutin); (iii) Cr(VI) (20 mg/kg of CrO3); and (iv) flavonoids concomitantly with Cr(VI). All of the treatments were administered intraperitoneally (i.p.). The genotoxic damage was evaluated based on the number of micronucleated polychromatic erythrocytes (MN-PCE) obtained from the caudal vein 0, 24, 48, and 72 hr after treatment. Groups treated with EGCG and quercetin exhibited no significant statistical changes in induction of MN-PCE. However, CrO3 treatment significantly increased MN-PCE induction 24 and 48 hr after injection. Treatment with flavonoids prior to CrO3 exposure decreased MN-PCE induction compared with CrO3 only. The magnitudes of the potency of flavonoids were in the following order: rutin (82%) > quercetin (64%) > quercetin-rutin (59%) and EGCG (44%). The group treated with rutin significantly reduced genotoxic damage in mice treated with Cr(VI) (antioxidant effect). However rutin exerted a marginal genotoxic effect when administered alone (pro-oxidant effect). Our findings suggest protective effects of EGCG, quercetin, and rutin against genotoxic damage induced by Cr(VI).
The mutagenic effects of microwaves and chromium trioxide (CrO(3)) on Vicia faba root tip were studied. Micronucleus assay and chromosomal aberration assay were used to determine the mitotic index, the micronucleus frequency and chromosomal aberration frequency of Vicia faba root tip cells induced by microwaves and CrO(3). The results showed that the micronucleus frequency decreased, and that the mitotic index and chromosomal aberration frequency showed linear dose responses to CrO(3), in treatment of microwaves for 5 s. In microwave of 25 s, the mitotic index decreased, the micronucleus frequency and chromosomal aberration frequency increased with increase of CrO(3) concentration. We concluded that microwaves and CrO(3) had antagonistic effect on the mitotic index of Vicia faba root tip cells, but had synergetic effect on micronucleus frequency and chromosomal aberration frequency of Vicia faba root tip cells.

Stability Shelf Life

Stable under recommended storage conditions.
Trivalent chromium is the most stable oxidation state and hexavalent chromium is the second most stable state. /Trivalent and hexavalent chromium/

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